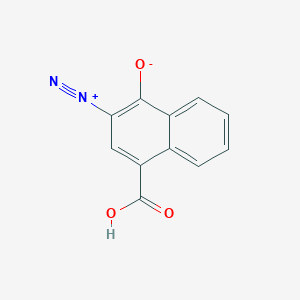
7-Methoxy-8-(3-methylbutanoyl)-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-8-(3-methylbutanoyl)-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-8-(3-methylbutanoyl)-2H-1-benzopyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzopyran precursor.
Methoxylation: Introduction of the methoxy group at the 7th position using a methoxylating agent under controlled conditions.
Acylation: The 8th position is acylated with 3-methylbutanoyl chloride in the presence of a suitable catalyst, such as aluminum chloride, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-8-(3-methylbutanoyl)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.
Substitution: The methoxy and acyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 7-Methoxy-8-(3-methylbutanoyl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Antioxidant Activity: The compound may scavenge free radicals, reducing oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-8-(3-methylbutanoyl)-2H-1-benzopyran-2-one: Similar structure but with a hydroxy group instead of a methoxy group.
7-Methoxy-8-(3-methylbutanoyl)-2H-1-benzopyran-4-one: Similar structure but with a different position of the acyl group.
Uniqueness
7-Methoxy-8-(3-methylbutanoyl)-2H-1-benzopyran-2-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
109068-12-4 |
|---|---|
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
7-methoxy-8-(3-methylbutanoyl)chromen-2-one |
InChI |
InChI=1S/C15H16O4/c1-9(2)8-11(16)14-12(18-3)6-4-10-5-7-13(17)19-15(10)14/h4-7,9H,8H2,1-3H3 |
InChI Key |
NFPYGFRDEISBDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=C(C=CC2=C1OC(=O)C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-Hydroxy-4-[methyl(2-methylpropyl)amino]benzoyl}benzoic acid](/img/structure/B14327470.png)
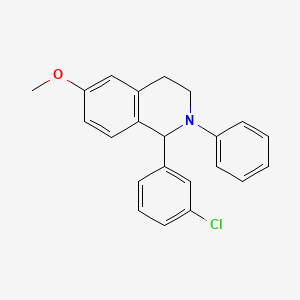
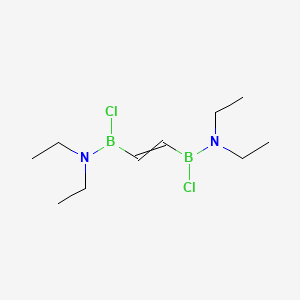


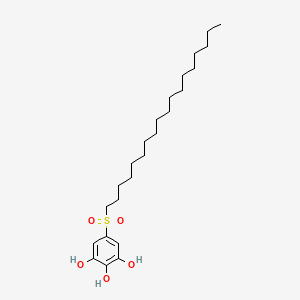
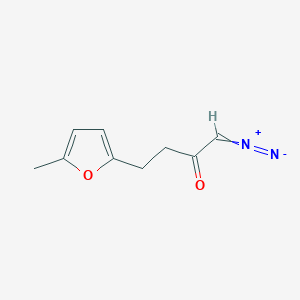
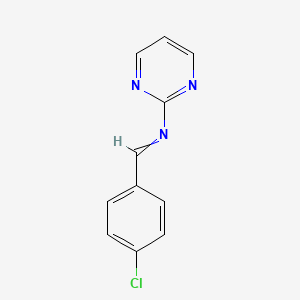



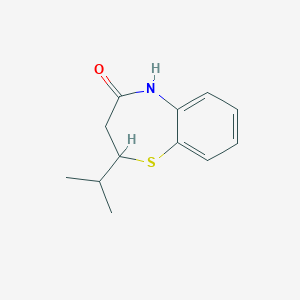
![1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B14327533.png)
